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Compound of Interest

Compound Name: (Methyl(diphenyl)silyl)formic acid

Cat. No.: B3111626

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for (Methyl(diphenyl)silyl)formic acid is
not readily available in the published literature. This guide provides predicted spectroscopic
characteristics based on the analysis of related compounds and fundamental principles of
spectroscopy. A hypothetical experimental protocol for its synthesis and characterization is also
presented.

Introduction

(Methyl(diphenyl)silyl)formic acid, with the CAS Number 18414-58-9, is an organosilicon
compound of interest in organic synthesis. Its unique structure, combining a silyl group with a
carboxylic acid moiety, suggests potential applications as a versatile building block. This
document aims to provide a comprehensive technical guide to its spectroscopic properties, to
aid researchers in its identification and utilization.

Compound Properties:
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Property Value

CAS Number 18414-58-9
Molecular Formula C14H140:2Si
Molecular Weight 242.35 g/mol
Melting Point 133-136 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for

(Methyl(diphenyl)silyl)formic acid. These predictions are derived from the known spectral

data of the methyl(diphenyl)silyl moiety and the carboxylic acid group.

Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 1H -COOH
~7.5-7.8 Multiplet 4H Phenyl (ortho-H)
~7.3-75 Multiplet 6H Phenyl (meta-, para-
H)
~0.6 Singlet 3H Si-CHs
Chemical Shift (8) ppm Assighment
~170-180 -COOH
~135 Phenyl (ipso-C)
~130 Phenyl (para-C)
~128 Phenyl (ortho-, meta-C)
-3 Si-CHs
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Predicted IR Spectroscopy Data

Wavenumber (cm—?)

Intensity

Assignment

O-H stretch (carboxylic acid

3300-2500 Strong, Broad dimen[1][2]

3100-3000 Medium C-H stretch (aromatic)

2960-2850 Medium C-H stretch (aliphatic)

1710 Strong C.=O stretch (carboxylic acid
dimen)[1][3]

1600-1475 Medium-Weak C=C stretch (aromatic)

~1430 Medium Si-Phenyl

1320-1210 Medium C-O stretch[1]

~1250 Strong Si-CHs

950-910 Medium, Broad O-H bend[1]

~800 Strong Si-C stretch

Predicted Mass Spectrometry Data

Mass spectrometry of silyl organic compounds can be performed using various techniques,

including electrospray ionization (ESI) and electron ionization (EI)[4].

e Molecular lon (M*): m/z = 242.08

o Key Fragmentation Pathways:

o

o

[¢]

[e]

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 197.

Loss of a phenyl group (-CeHs), resulting in a fragment at m/z = 165.

Loss of the methyl group (-CHs), resulting in a fragment at m/z = 227.

Rearrangement and cleavage of the silicon-containing fragments.
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Hypothetical Experimental Protocols

As specific experimental procedures for the synthesis and analysis of
(Methyl(diphenyl)silyl)formic acid are not detailed in the available literature, the following
general protocols are proposed.

Synthesis of (Methyl(diphenyl)silyl)formic acid

A potential synthetic route could involve the carboxylation of a corresponding silyl lithium
reagent.

Preparation of Methyldiphenylsilyllithium: Methyldiphenylsilane is reacted with a strong base,
such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low
temperature (-78 °C) under an inert atmosphere (e.g., argon).

Carboxylation: The freshly prepared methyldiphenylsilyllithium solution is then quenched by
bubbling dry carbon dioxide gas through the reaction mixture or by pouring the solution over
crushed dry ice.

Workup: The reaction is allowed to warm to room temperature, and then acidified with an
agueous solution of a strong acid (e.g., 1M HCI).

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl
ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium
sulfate, and the solvent is removed under reduced pressure. The crude product can be
purified by recrystallization or column chromatography.

Spectroscopic Analysis

e NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in an NMR tube.

o Acquisition: Record *H and *3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
For 13C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-
noise ratio.
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o Referencing: Chemical shifts are referenced to the residual solvent peak or an internal
standard like tetramethylsilane (TMS).

e IR Spectroscopy:

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample
with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can
be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile
solvent, or using an Attenuated Total Reflectance (ATR) accessory.

o Acquisition: Record the IR spectrum over the range of 4000-400 cm~1.
e Mass Spectrometry:

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile), with or without the addition of a modifier like formic acid to
promote ionization[4].

o Acquisition: Analyze the sample using an ESI or El mass spectrometer to obtain the mass-
to-charge ratio of the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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silyl-formic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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